molecular formula C8H5ClF2O2 B1420474 2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 1150164-78-5

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1420474
CAS No.: 1150164-78-5
M. Wt: 206.57 g/mol
InChI Key: KKGDBVUFFAFBFG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a specialized organic compound characterized by its unique molecular structure, which includes a chlorophenyl group and two fluorine atoms attached to the acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid typically involves the following steps:

  • Halogenation: The starting material, 2-chlorophenol, undergoes halogenation to introduce fluorine atoms.

  • Acidification: The resulting compound is then subjected to an acidification process to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, followed by purification steps to ensure the desired purity and yield. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or derivatives.

  • Reduction: Reduction of the fluorine atoms to hydrogen atoms.

  • Substitution: Replacement of chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Production of hydrocarbons or other reduced derivatives.

  • Substitution: Generation of compounds with different functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)acetic acid: Similar structure but lacks the difluoro group.

  • 2,2-Difluoroacetic acid: Similar difluoro group but lacks the chlorophenyl moiety.

Uniqueness: 2-(2-Chlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of the chlorophenyl group and the difluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGDBVUFFAFBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674962
Record name (2-Chlorophenyl)(difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-78-5
Record name 2-Chloro-α,α-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chlorophenyl)-2,2-difluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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